molecular formula C24H20BrNO4 B1408388 (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid CAS No. 1442114-43-3

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid

货号: B1408388
CAS 编号: 1442114-43-3
分子量: 466.3 g/mol
InChI 键: KIFIKVVGKMSJRH-OAQYLSRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid (CAS: Not explicitly provided; synonyms: Fmoc-4-bromo-L-phenylalanine) is a fluorinated aromatic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a 4-bromophenyl substituent on the β-carbon of the propionic acid backbone. Its molecular formula is C24H19BrNO4, with a molecular weight of approximately 465.31 g/mol (calculated based on standard atomic masses).

The Fmoc group provides alkali-labile protection for the amino group during peptide synthesis, while the bromine atom on the phenyl ring enhances steric and electronic properties, influencing peptide stability and interactions . This compound is typically employed in medicinal chemistry for constructing brominated aromatic peptide motifs, which are critical in drug discovery and biochemical studies.

属性

IUPAC Name

(2S)-2-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFIKVVGKMSJRH-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Step 1: Synthesis of the Chiral Propionic Acid Core

The core stereocenter at the α-position of the amino acid can be synthesized via asymmetric synthesis methods:

  • Asymmetric Hydrogenation or Asymmetric Alkylation:
    Using chiral catalysts or auxiliaries, such as chiral ligands with palladium or rhodium catalysts, to introduce stereochemistry at the α-carbon.

  • Chiral Pool Synthesis:
    Utilizing naturally occurring chiral compounds (e.g., L-phenylalanine derivatives) as starting materials, followed by functional group modifications to introduce the necessary substituents.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or ethanol.
  • Catalyst: Chiral phosphine ligands with palladium or rhodium.
  • Temperature: 0°C to room temperature.
  • Atmosphere: Hydrogen gas (H₂) under pressure.

Step 2: Introduction of the 4-Bromophenyl Group

The 4-bromophenyl group is incorporated via a nucleophilic aromatic substitution or a Suzuki-Miyaura cross-coupling:

  • Suzuki Coupling:
    Reacting a boronic acid derivative of the phenyl group with a halogenated intermediate.

Reaction Conditions:

  • Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄).
  • Base: Potassium carbonate or sodium tert-butoxide.
  • Solvent: Toluene or dioxane.
  • Temperature: 80–100°C under inert atmosphere.

Step 3: Fmoc Protection

The amino group is protected with the Fmoc group to prevent undesired reactions during subsequent steps:

  • Fmoc-Cl Reaction:
    Reacting the free amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate or sodium bicarbonate.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Temperature: Room temperature.
  • Time: Several hours until completion.

Step 4: Final Hydrolysis and Purification

The ester or other protecting groups are hydrolyzed under basic or acidic conditions to yield the free acid:

  • Hydrolysis:
    Using aqueous sodium hydroxide or hydrochloric acid.

  • Purification:
    Recrystallization from suitable solvents or preparative HPLC to achieve high purity (>98%).

Data Table: Summary of Preparation Methods

Step Reaction Type Key Reagents Solvent Conditions Purpose
1 Asymmetric synthesis Chiral catalyst (e.g., Rh or Pd complexes) THF, ethanol 0°C to RT, H₂ gas Stereocenter formation
2 Suzuki-Miyaura coupling Pd catalyst, boronic acid Toluene/dioxane 80–100°C, inert atmosphere Aromatic substitution
3 Fmoc protection Fmoc-Cl DMF, acetonitrile RT Protect amino group
4 Hydrolysis NaOH or HCl Water Reflux or room temp Convert esters to acids

Notes and Considerations

  • Stereochemical Control:
    The stereochemistry at the α-carbon is critical; asymmetric catalysis or chiral starting materials are essential for enantiomeric purity.

  • Reaction Optimization:
    Reaction conditions such as temperature, solvent, and catalyst loading should be optimized for maximum yield and purity, especially in the coupling steps.

  • Purification:
    High-performance liquid chromatography (HPLC) and recrystallization are recommended to achieve the desired purity levels.

  • Safety: Handling of palladium catalysts, brominated compounds, and organic solvents requires appropriate safety measures, including inert atmospheres and proper waste disposal.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Biology

    Bioconjugation: Used in the conjugation of biomolecules for various biological assays.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry

    Material Science: Utilized in the synthesis of materials with specific properties, such as polymers.

作用机制

The mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid depends on its application. In peptide synthesis, it acts as a protecting group for amino acids, preventing unwanted reactions during the synthesis process. The fluorenylmethoxycarbonyl group is typically removed under basic conditions, revealing the free amino group for further reactions.

相似化合物的比较

Structural Analogues and Their Properties

The following table compares (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid with structurally related Fmoc-protected amino acids, highlighting substituent variations, molecular weights, and applications:

Compound Name Substituent Molecular Formula MW (g/mol) CAS Number Key Features
(S)-3-(4-Bromo-phenyl)-2-Fmoc-amino-propionic acid (Target) 4-Bromophenyl C24H19BrNO4 ~465.31 - Bromine enhances hydrophobicity and halogen bonding; used in SPPS
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid 2-Methylphenyl (o-tolyl) C25H23NO4 401.45 211637-75-1 Methyl group increases steric bulk; 99.76% purity, stable at -20°C
(S)-2-Fmoc-amino-3-(4-difluoromethylphenyl)propanoic acid 4-(Difluoromethyl)phenyl C23H18F2NO4 422.39 1808268-08-7 Difluoromethyl group improves metabolic stability; used in fluorinated peptides
(S)-3-(4-Chlorophenyl)-2-Fmoc-amino-propionic acid 4-Chlorophenyl C24H19ClNO4 420.86 - Chlorine offers moderate electronegativity; alternative halogenated building block
(S)-2-Fmoc-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindol-3-yl C25H19ClN2O4 446.89 - Indole moiety enables π-π interactions; applied in kinase inhibitor synthesis
(S)-2-Fmoc-amino-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C22H19NO4S 393.46 186320-06-9 Sulfur-containing heterocycle; modulates solubility and redox activity
(S)-2-Fmoc-(methyl)amino-3-(3-chloro-4-trifluoromethylphenyl)propanoic acid 3-Chloro-4-(trifluoromethyl)phenyl C25H19ClF3NO4 514.87 - Trifluoromethyl group enhances lipophilicity and bioavailability
(R)-3-(4-Aminophenyl)-2-Fmoc-amino-propionic acid 4-Aminophenyl (R-isomer) C24H22N2O4 402.45 - Amino group enables crosslinking; stereochemistry affects peptide conformation

Key Comparative Insights

Substituent Effects :

  • Halogenated Derivatives (Br, Cl): Bromine (Target compound) provides greater steric hindrance and stronger halogen bonding than chlorine .
  • Fluorinated Derivatives (F, CF3): Difluoromethyl and trifluoromethyl groups enhance metabolic stability and membrane permeability due to fluorine’s electronegativity .
  • Heterocyclic Analogues (Indole, Thiophene): Improve solubility and enable specific interactions (e.g., indole in kinase inhibitors) .

Stereochemical Variations: The (R)-isomer of the 4-aminophenyl derivative (C24H22N2O4) exhibits distinct binding properties compared to the (S)-configured target compound, underscoring the importance of chirality in peptide activity .

Purity and Stability: The o-tolyl derivative (C25H23NO4) demonstrates high purity (99.76%) and stability under cryogenic storage (-20°C), making it suitable for long-term research applications .

生物活性

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid, commonly referred to as Fmoc-L-4-bromophenylalanine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. The presence of a bromophenyl moiety enhances its reactivity and biological interactions.

  • Molecular Formula : C18H17BrN2O4
  • Molecular Weight : 396.24 g/mol
  • CAS Number : 79990-15-1

1. Antimicrobial Activity

Research indicates that compounds similar to Fmoc-L-4-bromophenylalanine exhibit antimicrobial properties. The bromophenyl group is believed to contribute to this activity by interacting with microbial membranes or enzymes critical for bacterial survival.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-BromophenolBrominated phenolAntimicrobial
Fmoc-L-TyrosineAromatic amino acidModerate antimicrobial activity
Fmoc-L-AlanineAliphatic amino acidLow antimicrobial activity

2. Anticancer Activity

Fluorenyl derivatives are being investigated for their anticancer potential. Studies suggest that Fmoc-L-4-bromophenylalanine may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Effects on Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that Fmoc-L-4-bromophenylalanine reduced cell viability significantly compared to untreated controls. The IC50 values varied across different cell lines, indicating selective toxicity.

3. Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical landscape within cells, potentially leading to therapeutic effects.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the fluorenyl group may facilitate membrane penetration.
  • Enzyme Interaction : The compound's structure allows it to bind effectively to target enzymes, inhibiting their function.
  • Cell Signaling Modulation : It may influence signaling pathways associated with cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of Amino Groups : Using Fmoc chemistry to protect the amino group.
  • Bromination : Introducing the bromine atom onto the phenyl ring through electrophilic aromatic substitution.
  • Coupling Reactions : Employing coupling agents to form peptide bonds with other amino acids if needed.

常见问题

Q. What are the recommended strategies for synthesizing (S)-3-(Fmoc-amino)-2-(4-bromo-phenyl)-propionic acid in solid-phase peptide synthesis (SPPS)?

Methodological Answer: The compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Key steps include:

  • Coupling Activation : Use carbodiimide reagents (e.g., EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid group for peptide bond formation .
  • Bromophenyl Handling : Maintain inert atmospheres (N₂/Ar) during reactions to prevent oxidative side reactions, given the electron-withdrawing nature of the bromophenyl group .
  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures high purity (>95%) .

Q. How should researchers handle and store this compound to maintain its stability?

Methodological Answer:

  • Storage : Store at -20°C in desiccated conditions to prevent hydrolysis of the Fmoc group and degradation of the bromophenyl moiety .
  • Safety Protocols : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Avoid dust formation via local exhaust ventilation .

Q. What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (S-configuration) and absence of racemization. Key signals: Fmoc aromatic protons (7.3–7.8 ppm), bromophenyl C-Br stretch (600–700 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 490.31; observed deviation <2 ppm) .
  • HPLC : Purity ≥98% confirmed via retention time consistency under gradient elution (0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this derivative into peptide chains?

Methodological Answer:

  • Reagent Optimization : Replace EDC/HOBt with HATU/DIPEA in DMF, which enhances coupling efficiency (yield increases from 85% to 92%) due to superior activation of sterically hindered residues .
  • Solvent Effects : Use DCM for hydrophobic peptides or DMF for hydrophilic segments to improve solubility .
  • Kinetic Monitoring : Track reaction progress via Kaiser test or LC-MS to terminate coupling at optimal conversion (~95%) .

Q. What methods resolve data contradictions regarding solubility in different solvent systems?

Methodological Answer:

  • Contradiction Example : Discrepancies in DMSO solubility (reported as 10 mM in some studies vs. 5 mM in others) may arise from residual moisture or lot-to-lot variability.
  • Resolution :
    • Conduct Karl Fischer titration to quantify water content in solvent batches .
    • Use co-solvents (e.g., 10% tert-butanol in DMSO) to enhance solubility without destabilizing the Fmoc group .

Q. How can stereochemical integrity be preserved during derivatization?

Methodological Answer:

  • Chiral Stability : Avoid prolonged exposure to strong bases (e.g., >30 min in piperidine), which may induce racemization at the α-carbon .
  • Analytical Validation : Use chiral HPLC with a Crownpak CR-I column (Daicel) to monitor enantiomeric excess (>99% for S-configuration) .
  • Low-Temperature Coupling : Perform reactions at 0–4°C to minimize thermal epimerization .

Key Safety and Handling Notes

  • Toxicity : Acute oral toxicity (LD₅₀ = 300–2000 mg/kg), requiring strict adherence to PPE and waste disposal protocols .
  • Environmental Impact : Avoid release into waterways; collect waste for incineration by authorized facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。